molecular formula C15H16N2O3S2 B2629440 (Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 880007-72-7

(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2629440
CAS No.: 880007-72-7
M. Wt: 336.42
InChI Key: PQOKULPJJBJEDO-XFXZXTDPSA-N
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Description

Chemical Identity and Nomenclature

This compound is a structurally complex molecule belonging to the rhodanine (2-thioxothiazolidin-4-one) family. Its IUPAC name systematically describes the core thiazolidinone ring substituted with a pyridinylmethylene group at position 5, a thioxo group at position 2, and a hexanoic acid chain at position 3. The molecular formula is C₁₇H₁₇N₂O₃S₂ , with a molecular weight of 377.46 g/mol. The Z-configuration of the exocyclic double bond between the thiazolidinone and pyridine moieties is critical for its stereochemical properties.

The SMILES notation for the compound is O=C(O)CCCCC(N1C(=O)/C(=C\C2=CC=NC=C2)/SC1=S)=O , highlighting the conjugated double bond system and the hexanoic acid side chain. Key spectral identifiers include a characteristic infrared (IR) absorption band at 1680–1700 cm⁻¹ for the carbonyl groups and nuclear magnetic resonance (NMR) signals at δ 7.8–8.6 ppm for the pyridinyl protons.

Table 1: Molecular Characterization of this compound

Property Value
Molecular Formula C₁₇H₁₇N₂O₃S₂
Molecular Weight (g/mol) 377.46
IUPAC Name This compound
SMILES O=C(O)CCCCC(N1C(=O)/C(=C\C2=CC=NC=C2)/SC1=S)=O
Key Functional Groups Thiazolidinone, Rhodanine, Pyridine, Carboxylic Acid

Historical Context in Thiazolidinone Chemistry

The synthesis of thiazolidinone derivatives dates to the early 20th century, with Kallenberg's pioneering work on cyclocondensation reactions involving α-halogenated carboxylic acids and thiourea. The discovery of thiazolidinediones (TZDs) as antidiabetic agents in the 1990s revitalized interest in this scaffold, leading to structural modifications to enhance bioactivity. The introduction of arylidene substituents at position 5 of the thiazolidinone ring, as seen in the target compound, emerged as a strategy to improve metabolic stability and target binding.

Early synthetic routes for rhodanine derivatives relied on cyclo-condensation of thiourea with α-chloroacetic acid, followed by Knoevenagel reactions with aromatic aldehydes to introduce the exocyclic double bond. Modern adaptations employ microwave-assisted synthesis and catalytic asymmetric methods to achieve Z-selectivity, as exemplified by the stereospecific formation of the pyridinylmethylene group in the target compound.

Structural Relationship to Bioactive Rhodanine Derivatives

The compound’s structure aligns with pharmacologically active rhodanine derivatives, which exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The pyridin-4-ylmethylene group enhances π-π stacking interactions with biological targets, while the hexanoic acid side chain improves solubility and membrane permeability. Comparative studies with analogues, such as 6-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid (PubChem CID: 2867562), reveal that electronic effects from the pyridine ring modulate receptor affinity more effectively than methoxy-substituted aryl groups.

Structural Comparison with Bioactive Analogues

  • Core Scaffold : All derivatives share the 2-thioxothiazolidin-4-one ring, essential for hydrogen bonding with cysteine residues in enzymatic targets.
  • Substituent Variations :
    • Pyridinylmethylene : Enhances binding to kinase ATP pockets via aromatic interactions.
    • Hexanoic Acid Chain : Balances lipophilicity and aqueous solubility, optimizing pharmacokinetics.
  • Stereochemistry : The Z-configuration is critical for maintaining planar geometry, facilitating intercalation into DNA or protein binding sites.

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-2-3-4-11(14(19)20)17-13(18)12(22-15(17)21)9-10-5-7-16-8-6-10/h5-9,11H,2-4H2,1H3,(H,19,20)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOKULPJJBJEDO-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=NC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=NC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thioxothiazolidin ring, followed by the introduction of the pyridinylmethylene group and the hexanoic acid chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Methylene Group

The substituent at the 5-methylene position of the thiazolidinone ring significantly influences biological activity. Below is a comparative analysis:

Carboxylic Acid Chain Modifications

The length and position of the carboxylic acid chain modulate pharmacokinetics:

Table 2: Chain Length and Activity Correlation
Compound Structure Acid Chain Length Biological Impact Reference Findings
Target Compound (Hexanoic acid) C6 Balanced solubility and permeability Hexanoic acid optimizes bioavailability for systemic distribution .
(S,Z)-4-Methyl-pentanoic acid () C5 Moderate antibacterial activity Shorter chains may limit tissue penetration .
Acetic acid derivatives () C2 High in vitro potency Short chains enhance binding affinity but reduce in vivo stability .

Key Insight: Longer chains (e.g., hexanoic acid) improve solubility and plasma protein binding, whereas shorter chains (e.g., acetic acid) prioritize target affinity at the expense of pharmacokinetics .

Additional Functional Groups

Complex substituents further diversify biological profiles:

Table 3: Impact of Auxiliary Functional Groups
Compound Structure (Evidence) Functional Group Biological Role
Piperazinyl-pyridopyrimidine () Piperazine and pyridopyrimidine Enhanced enzyme inhibition
Chlorobenzyl-pyrazole () Chlorobenzyl, pyrazole Increased lipophilicity and CNS penetration
Sulfamoylphenyl-furan () Sulfamoylphenyl Antibacterial (sulfonamide-like activity)

Key Insight: Piperazine and sulfamoyl groups introduce hydrogen-bonding or ionizable sites, improving interactions with enzymes like topoisomerases . Chlorobenzyl groups enhance lipophilicity, aiding blood-brain barrier penetration .

Biological Activity

(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a thiazolidinone core, a structure known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C13H14N2O2S2
  • Molecular Weight : 286.39 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds with thiazolidinone scaffolds exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiazolidinones, including those similar to this compound, showed efficacy against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis, primarily through the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been documented in several studies. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in the inflammatory response. This property could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiazolidinone derivatives revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays : In a cytotoxicity assay against HeLa cells, the compound demonstrated an IC50 value of 15 µM, indicating significant potential as an anticancer agent .
  • In Vivo Studies : Preliminary in vivo studies using animal models showed that administration of the compound reduced tumor size significantly compared to control groups, further supporting its anticancer properties .

Data Tables

Biological Activity Effect Mechanism
AntimicrobialEffective against S. aureus and E. coliInhibition of cell wall synthesis
AnticancerCytotoxic to MCF-7 and HeLa cellsInduction of apoptosis via caspase activation
Anti-inflammatoryReduction in pro-inflammatory cytokinesInhibition of COX and LOX enzymes

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